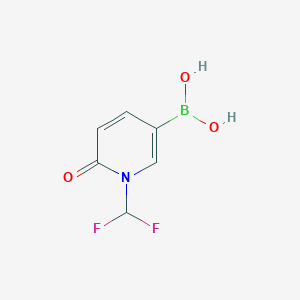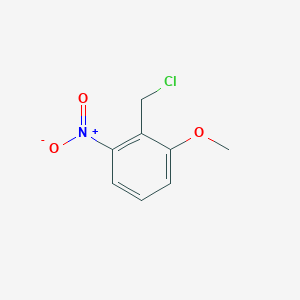![molecular formula C14H18N2O2 B13135606 (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane](/img/structure/B13135606.png)
(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,6S)-8-Cbz-3,8-diazabicyclo[420]octane is a bicyclic compound that features a diazabicyclo structure The compound is characterized by the presence of a carbobenzyloxy (Cbz) protecting group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane typically involves the protection of the nitrogen atoms in the diazabicyclo structure. One common method is the use of carbobenzyloxy chloride in the presence of a base to introduce the Cbz group. The reaction conditions often include an organic solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger volumes, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling reagents and solvents.
化学反応の分析
Types of Reactions
(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, especially when the Cbz group is removed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alkoxides in an organic solvent.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of the fully reduced diazabicyclo compound.
Substitution: Formation of substituted diazabicyclo compounds with various functional groups.
科学的研究の応用
(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a scaffold in drug design and development.
Medicine: Explored for its potential therapeutic properties, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane involves its interaction with molecular targets such as enzymes or receptors. The Cbz group can be removed under specific conditions, allowing the diazabicyclo structure to interact with biological targets. The pathways involved often include inhibition of enzyme activity or modulation of receptor function, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane: Similar structure but with a tert-butyl carbamate protecting group instead of Cbz.
(1R,6S)-tert-Butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate: Another similar compound with a tert-butyl ester group.
Uniqueness
(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane is unique due to the presence of the Cbz protecting group, which provides specific reactivity and stability. This makes it particularly useful in synthetic applications where selective protection and deprotection of nitrogen atoms are required.
特性
分子式 |
C14H18N2O2 |
|---|---|
分子量 |
246.30 g/mol |
IUPAC名 |
benzyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate |
InChI |
InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-12-6-7-15-8-13(12)16/h1-5,12-13,15H,6-10H2/t12-,13-/m0/s1 |
InChIキー |
MHHNVRRIANKNON-STQMWFEESA-N |
異性体SMILES |
C1CNC[C@H]2[C@@H]1CN2C(=O)OCC3=CC=CC=C3 |
正規SMILES |
C1CNCC2C1CN2C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


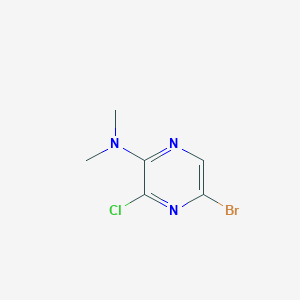
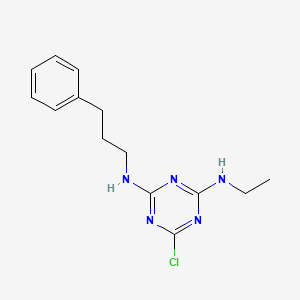
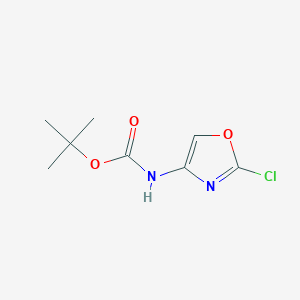
![Ethylbenzo[h]quinoline-2-carboxylate](/img/structure/B13135566.png)
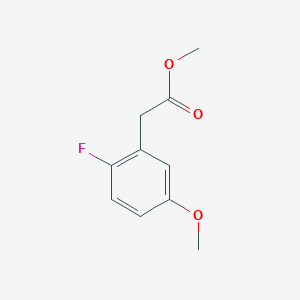
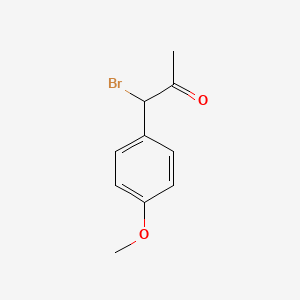


![6-Ethynyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13135598.png)

![7-Methyl-4-(4-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13135600.png)
![1,1,1-Trifluoro-3-[(4-nitrophenyl)sulfanyl]acetone](/img/structure/B13135610.png)
